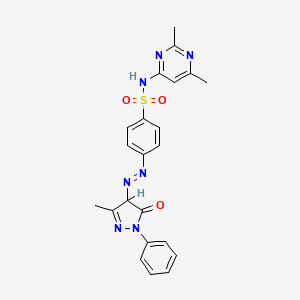

N-(2,6-Dimethyl-pyrimidin-4-yl)-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide

Description

N-(2,6-Dimethyl-pyrimidin-4-yl)-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine ring and a pyrazole-azo-benzene scaffold. This compound integrates a sulfonamide linker, which is a common pharmacophore in medicinal chemistry due to its role in enzyme inhibition and receptor binding . The pyrimidine moiety (2,6-dimethyl substitution) contributes to enhanced solubility and metabolic stability, while the pyrazole-azo group may confer redox activity or π-π stacking interactions with biological targets.

Properties

CAS No. |

29822-00-2 |

|---|---|

Molecular Formula |

C22H21N7O3S |

Molecular Weight |

463.5 g/mol |

IUPAC Name |

N-(2,6-dimethylpyrimidin-4-yl)-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide |

InChI |

InChI=1S/C22H21N7O3S/c1-14-13-20(24-16(3)23-14)28-33(31,32)19-11-9-17(10-12-19)25-26-21-15(2)27-29(22(21)30)18-7-5-4-6-8-18/h4-13,21H,1-3H3,(H,23,24,28) |

InChI Key |

LSCJCAMSAXFPGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=CC=C4)C |

Origin of Product |

United States |

Biological Activity

N-(2,6-Dimethyl-pyrimidin-4-yl)-4-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects supported by recent research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the formation of the pyrimidine and pyrazole rings. The general synthetic route includes:

- Formation of the Pyrimidine Ring : This involves condensation reactions between appropriate precursors under controlled conditions.

- Synthesis of the Pyrazole Moiety : The pyrazole component is typically synthesized through cyclization reactions involving hydrazine derivatives.

- Final Coupling : The sulfonamide linkage is established by coupling the pyrimidine and pyrazole components with a benzenesulfonamide derivative.

The molecular formula is with a molecular weight of approximately 463.51 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the dimethylpyrimidine and pyrazole moieties enhances its binding affinity due to:

- Hydrogen Bonding : The functional groups facilitate strong interactions with target proteins.

- π–π Stacking : The aromatic systems contribute to stabilization in the binding sites of enzymes.

These interactions can lead to modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells .

3.1 Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines:

The compound exhibits potent inhibition of Aurora-A kinase, which is critical for cancer cell cycle regulation .

3.2 Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains . Notably, it demonstrated effective inhibition against E. coli DNA gyrase B with an IC50 value of 9.80 µM .

3.3 Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has also been evaluated for anti-inflammatory effects:

This suggests potential therapeutic applications in managing inflammatory diseases.

4. Case Studies

Several case studies have highlighted the efficacy of this compound in various settings:

- Cancer Treatment : In a study involving HCT116 cells, treatment with the compound resulted in significant reduction in cell viability compared to control groups.

- Infection Models : In vivo models demonstrated that the compound effectively reduced bacterial load in infected tissues.

- Inflammation Models : Animal studies indicated that administration of the compound led to decreased inflammatory markers in serum.

Scientific Research Applications

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Pyrimidine | 2,6-Dimethyl-pyrimidin-4-yl |

| Pyrazole | 3-Methyl-5-oxo-1-phenyl-4,5-dihydro |

| Sulfonamide | Benzenesulfonamide |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in vitro. Notably, studies have indicated that certain derivatives can induce apoptosis in tumor cells, suggesting a mechanism for its antitumor effects .

Antileishmanial Activity

Recent investigations highlight the compound's potential in treating leishmaniasis. Specific derivatives have demonstrated potent activity against Leishmania species, with IC50 values comparable to established treatments like pentamidine . This positions the compound as a viable candidate for addressing neglected tropical diseases.

Anti-inflammatory Effects

The sulfonamide group in the compound may contribute to anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, derivatives of the compound were tested against a panel of bacterial strains. The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that the compound induces cell cycle arrest and apoptosis in breast cancer cell lines. Flow cytometry analysis confirmed increased sub-G1 phase populations indicative of apoptosis .

Table 2: Summary of Biological Activities

Chemical Reactions Analysis

Reaction Steps:

-

Pyrazolone Synthesis :

-

Diazotization and Azo Coupling :

-

Sulfonamide Functionalization :

Yield Optimization:

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Pyrazolone synthesis | Acetic acid, reflux, 6 h | 85–90 | |

| Azo coupling | pH 8.5, 0–5°C, 2 h | 70–75 | |

| Sulfonamide coupling | KCO, DMF, 90°C, 4 h | 65–70 |

Azo Group (–N=N–):

-

Reduction : The azo bond is reduced by NaBH or Zn/HCl to form primary amines, altering biological activity .

-

Photostability : Susceptible to UV-induced cleavage, requiring storage in opaque containers .

Sulfonamide (–SO2_22NH–):

-

Hydrolysis : Resistant to acidic hydrolysis but cleaved under strong alkaline conditions (e.g., NaOH/EtOH, reflux) to yield sulfonic acid and amine derivatives .

-

Biological Interactions : The sulfonamide group enhances binding to bacterial dihydropteroate synthase (DHPS) via hydrogen bonding .

Pyrimidine Ring:

-

Electrophilic Substitution : Methyl groups at 2,6-positions direct electrophilic attacks (e.g., nitration) to the 5-position .

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn) in antimicrobial assays .

Structural Modifications and SAR

Modifications to the pyrimidine and pyrazolone rings significantly impact bioactivity:

-

Methyl Groups : 2,6-Dimethyl substitution on pyrimidine improves lipophilicity and membrane permeability .

-

Pyrazolone C3-Methyl : Enhances metabolic stability by reducing oxidative deamination .

Comparative Activity Data:

Mechanistic Insights from Docking Studies

Molecular docking reveals:

-

The sulfonamide group forms hydrogen bonds with Thr62 and Asn136 residues in E. coli DHPS .

-

The pyrimidine ring participates in π–π stacking with Phe31, enhancing binding affinity .

Degradation Pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

A structurally related compound, 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27, ), shares the sulfonamide backbone but differs in substituents. Key distinctions include:

- Pyrazole Substitution: Compound 27 has a 4-butyl-3,5-dimethylpyrazole, whereas the target compound contains a 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo group.

- Aromatic Systems : The target compound employs a pyrimidine ring (electron-deficient) versus a pyridine ring in Compound 26. Pyrimidines are more likely to engage in hydrogen bonding due to nitrogen positioning.

- Functional Groups : The 4-chlorophenyl carbamoyl group in Compound 27 may enhance lipophilicity, contrasting with the target compound’s phenyl-pyrazolone system, which could improve aqueous solubility.

Spectroscopic Data

However, Compound 27 exhibits:

- IR : Strong SO₂ stretching at 1385 and 1164 cm⁻¹, NH stretching at 3344 cm⁻¹ .

- ¹H-NMR : Distinct pyridine protons (δ 7.60–9.27 ppm) and alkyl chain signals (δ 0.90–2.36 ppm) . The target compound’s azo group would likely show unique UV-Vis absorption (e.g., λₘₐₓ ~400–500 nm) and distinct aromatic proton shifts in NMR.

Q & A

Q. What are the recommended synthetic pathways and characterization techniques for this compound?

The synthesis typically involves multi-step azo-coupling and sulfonamide formation. Key steps include diazotization of the pyrazolone precursor, coupling with the pyrimidine-sulfonamide moiety, and purification via column chromatography. Characterization should integrate HPLC-MS for purity assessment, NMR (¹H/¹³C) for structural confirmation, and single-crystal X-ray diffraction to resolve stereochemical ambiguities . For reproducibility, employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and minimize trial-and-error approaches .

Q. How can researchers assess the compound’s initial biological activity in enzyme inhibition studies?

Use kinetic assays (e.g., fluorescence-based or colorimetric methods) to measure inhibition constants (Kᵢ) against target enzymes like cyclooxygenases or kinases. Validate results with dose-response curves and statistical analysis (e.g., IC₅₀ calculations via nonlinear regression). Include positive controls (e.g., known inhibitors) and replicate experiments to address biological variability .

Q. What strategies ensure solubility and stability during in vitro experiments?

Test solubility in DMSO-water mixtures (≤1% DMSO to avoid cytotoxicity) and use dynamic light scattering (DLS) to monitor aggregation. For stability, conduct accelerated degradation studies under varying pH/temperature conditions, analyzed via HPLC-UV to track decomposition products .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reaction mechanism and electronic properties?

Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction pathways, identify transition states, and calculate activation energies. Use frontier molecular orbital (FMO) analysis to predict reactivity sites. Validate models with experimental kinetic data (e.g., Arrhenius plots) .

Q. What methodologies resolve contradictions in reported biological activity data?

Conduct meta-analysis of published datasets to identify confounding variables (e.g., assay conditions, cell lines). Use surface plasmon resonance (SPR) to measure binding affinities independently. Cross-validate findings with molecular dynamics simulations to assess target-ligand interactions under physiological conditions .

Q. How can researchers optimize reaction conditions for scale-up while minimizing impurities?

Implement membrane separation technologies (e.g., nanofiltration) to remove byproducts. Apply process control algorithms (e.g., PID controllers) to maintain optimal temperature/pH during scaling. Use DoE-response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, residence time) .

Q. What advanced analytical techniques are critical for impurity profiling?

Combine LC-HRMS for structural identification of trace impurities (>0.1%) and 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare impurity spectra against pharmaceutical reference standards to confirm identity .

Q. How can heterogeneous catalysis improve the sustainability of its synthesis?

Test metal-organic framework (MOF)-supported catalysts for recyclability and selectivity. Monitor reaction progress via in situ FTIR to detect intermediates. Use life cycle assessment (LCA) to quantify environmental impacts (e.g., E-factor reduction) .

Methodological Frameworks

- Experimental Design : Prioritize DoE over one-factor-at-a-time (OFAT) to capture variable interactions and reduce experimental runs by 40–60% .

- Data Validation : Cross-reference computational predictions (e.g., DFT-derived reaction barriers) with experimental kinetics to identify systematic errors .

- Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in biological studies, emphasizing dose-response relationships and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.